molecular formula C20H23FN4O3S B2691422 (4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone CAS No. 1357696-00-4

(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone

Cat. No. B2691422
CAS RN: 1357696-00-4
M. Wt: 418.49
InChI Key: BMLCCXRAQSFSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone is a useful research compound. Its molecular formula is C20H23FN4O3S and its molecular weight is 418.49. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The crystal structure of bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane, a related compound, has been studied . This type of analysis can provide valuable insights into the molecular structure and properties of the compound.

α Receptor Blocking Activity

The compound has been found to have α receptor blocking activity . This means it could potentially be used in the development of drugs that target α receptors, which are involved in various physiological processes.

Antimicrobial Activity

1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include the compound , have been found to have antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs.

Antiviral Activity

These derivatives have also been found to have antiviral activity . This could make them useful in the development of new antiviral drugs.

Antihypertensive Activity

The compound could potentially be used in the development of antihypertensive drugs, as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to have antihypertensive activity .

Antidiabetic Activity

These derivatives have been found to have antidiabetic activity , suggesting potential applications in the treatment of diabetes.

Anticancer Activity

The compound could potentially be used in the development of anticancer drugs, as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to have anticancer activity .

AMPA Receptor Modulators and KATP Channel Activators

These derivatives have been found to act as AMPA receptor modulators and KATP channel activators . This suggests potential applications in the treatment of neurological disorders and cardiovascular diseases.

properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c1-13-3-5-17(14(2)11-13)24-7-9-25(10-8-24)20(26)19-22-16-12-15(21)4-6-18(16)29(27,28)23-19/h3-6,11-12,19,22-23H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLCCXRAQSFSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3NC4=C(C=CC(=C4)F)S(=O)(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone

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